REACTION_CXSMILES
|
C(O)(=O)CC(CC(O)=O)(C(O)=O)O.O.C(#N)C.[C:18]([O:34][CH2:35][CH3:36])(=[O:33])[CH2:19][C:20]([CH2:27][C:28]([O:30][CH2:31][CH3:32])=[O:29])([C:22]([O:24]CC)=[O:23])[OH:21]>C(#N)C>[C:28]([O:30][CH2:31][CH3:32])(=[O:29])[CH2:27][C:20]([CH2:19][C:18]([O-:34])=[O:33])([C:22]([O-:24])=[O:23])[OH:21].[C:28]([O:30][CH2:31][CH3:32])(=[O:29])[CH2:27][C:20]([CH2:19][C:18]([O:34][CH2:35][CH3:36])=[O:33])([C:22]([O-:24])=[O:23])[OH:21] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
ethyl esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)OCC)CC(=O)OCC)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
held at 40° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)OCC)(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |